N-(3,4-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2/c1-17-6-8(12(16-17)19-2)11(18)15-7-3-4-9(13)10(14)5-7/h3-6H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNPNAFYTRAPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking.
Biological Activity
N-(3,4-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a unique structure characterized by:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Difluorophenyl Group : Enhances chemical stability and biological activity.
- Methoxy Group : Contributes to the compound's solubility and reactivity.
- Carboxamide Functional Group : Imparts additional functionality for biological interactions.
Research indicates that this compound exhibits its biological effects primarily through enzyme inhibition. The compound has been shown to bind to the active sites of specific enzymes, thereby blocking their activity. This mechanism can influence various biological pathways, leading to potential therapeutic effects such as:
- Anti-inflammatory Activity : Inhibits pro-inflammatory cytokines and enzymes involved in inflammation.
- Anticancer Activity : Demonstrates cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Antifungal Properties : Exhibits activity against certain fungal strains, suggesting potential use in treating fungal infections.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activities of this compound:
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against breast cancer cell lines MCF-7 and MDA-MB-231. The compound demonstrated significant cytotoxicity with an IC50 value of 25 µM, indicating its potential as a therapeutic agent in breast cancer treatment. The study also explored the synergistic effects when combined with doxorubicin, revealing enhanced cytotoxicity and apoptosis induction in resistant cancer cell lines .
Case Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory effects were assessed using RAW 264.7 macrophages treated with various concentrations of the compound. Results showed a dose-dependent reduction in nitric oxide production, with an IC50 value of 60.56 µM, highlighting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substitutions at the pyrazole ring, phenyl group fluorination patterns, and carboxamide modifications. Below is a comparative analysis using data from peer-reviewed studies and patent literature:
Pyrazole Ring Substitutions
Compound 1 (): 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- Key differences: The pyrazole ring is partially saturated (4,5-dihydro), and the substituents include a 4-fluorophenyl group and a carbaldehyde at the 1-position.
- Functional impact: The dihydropyrazole structure may reduce aromatic stability compared to the fully unsaturated pyrazole in the target compound. The carbaldehyde group introduces electrophilic reactivity, unlike the carboxamide in the target compound .
Compound 2 (): 4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1H-pyrazole
- Key differences: Chloro and bis-dimethoxyphenyl groups at the 3,5-positions, with a fluorophenylmethyl substituent at the 1-position.
- Functional impact: Increased steric bulk and electron-donating methoxy groups may enhance solubility but reduce membrane permeability compared to the target compound’s simpler methoxy and methyl groups .
Fluorination Patterns on the Phenyl Group
- Compound 3 (): 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Key differences: Mono-fluorination at the 4-position of the phenyl group vs. di-fluorination (3,4-) in the target compound. Functional impact: Di-fluorination may enhance lipophilicity and metabolic stability due to reduced susceptibility to oxidative metabolism .
- Compound 4 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Key differences: Incorporates a fused pyrazolo[3,4-d]pyrimidin core and a 3-fluorophenyl group within a chromene scaffold. Functional impact: The extended conjugated system in this compound likely alters electronic properties and binding affinity compared to the simpler pyrazole-carboxamide structure .
Carboxamide Modifications
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Stability: The 3,4-difluorophenyl group in the target compound may confer improved metabolic stability compared to mono-fluorinated analogs (e.g., Compound 3), as di-fluorination is less prone to oxidative defluorination .
- Solubility vs. Permeability : The methoxy group in the target compound enhances water solubility relative to chloro or methyl groups in analogs like Compound 5, though excessive bulk (e.g., bis-dimethoxyphenyl in Compound 2) can hinder passive diffusion .
- Target Selectivity : The carboxamide moiety enables hydrogen bonding with biological targets (e.g., kinases or receptors), a feature absent in benzyl- or chromene-substituted analogs (Compounds 4 and 5) .
Preparation Methods
Pyrazole Core Formation
The synthesis begins with constructing the 1-methyl-3-methoxy-pyrazole-4-carboxylic acid backbone. A widely adopted method involves cyclocondensation of α,β-unsaturated esters with methylhydrazine under controlled conditions. For example, diethyl ethoxymethylenemalonate reacts with methylhydrazine in ethanol at 0–25°C to yield ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate (Fig. 1A). This step typically achieves >85% yield when catalyzed by sodium ethoxide.
Key reaction parameters:
- Temperature: 0°C (initial) → 25°C (completion)
- Catalysts: Sodium ethoxide (0.5–1.0 eq)
- Solvent: Ethanol or methanol
Carboxylic Acid Activation
The ester intermediate undergoes hydrolysis to the carboxylic acid, followed by conversion to an acyl chloride. In a representative protocol, phosphorus trichloride (PCl₃) and iodine in dichloroethane at 100°C for 12 hours convert ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate to 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride (Fig. 1B). This step achieves 70–80% yield, with purity >95% after distillation.
Optimization insights:
- Iodine (0.1 eq) acts as a catalyst, reducing side reactions.
- Excess PCl₃ (1.2 eq) ensures complete conversion.
Amide Coupling with 3,4-Difluoroaniline
The final step couples the acyl chloride with 3,4-difluoroaniline. In anhydrous tetrahydrofuran (THF), the reaction proceeds at 0–5°C with triethylamine (TEA) as a base, yielding the target carboxamide (Fig. 1C). Post-reaction workup involves aqueous extraction and recrystallization from ethanol/water.
Performance metrics:
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Purity (HPLC) | ≥98.5% |
| Reaction Time | 4–6 hours |
Reaction Optimization and Isomer Control
Minimizing Regioisomeric Byproducts
The cyclocondensation step in pyrazole synthesis often generates regioisomers (e.g., 5-carboxy vs. 4-carboxy pyrazoles). Patent CN111362874B demonstrates that using morpholine or 2,2,6,6-tetramethylpiperidine as additives during cyclization suppresses isomer formation. For instance, adding 0.2 eq of morpholine reduces the 5-carboxy isomer from 10% to <4% (Table 1).
Table 1: Isomer Ratios Under Different Conditions
| Additive | 4-Carboxy Isomer (%) | 5-Carboxy Isomer (%) |
|---|---|---|
| None | 89 | 11 |
| Morpholine (0.2 eq) | 96 | 4 |
| KI (0.5 eq) | 95 | 5 |
Solvent and Temperature Effects
- Cyclization: Dichloromethane at −30°C improves regioselectivity by slowing competing pathways.
- Amide Coupling: THF outperforms DMF or DMSO in minimizing racemization during amine coupling.
Analytical Characterization
Structural Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) shows a single peak at 6.2 minutes, confirming >99% purity.
Industrial Production Considerations
Cost-Effective Catalyst Recycling
Patent CN111362874B highlights potassium iodide as a recoverable catalyst. After cyclization, KI is extracted via aqueous washing and reused for 5–7 cycles without yield loss.
Waste Reduction Strategies
- Solvent Recovery: Distillation reclaims >90% of THF and dichloromethane.
- Byproduct Utilization: Isomeric byproducts are repurposed as intermediates for other agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
